molecular formula C9H6F4INO2 B2649023 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide CAS No. 2414146-33-9

3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide

Cat. No.: B2649023
CAS No.: 2414146-33-9
M. Wt: 363.05
InChI Key: MMLMSTPJMQGXTB-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes fluorine, iodine, and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other benzamides with fluorine, iodine, or trifluoromethyl groups. For example:

    3-Fluoro-2-iodo-N-methoxybenzamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    2-Iodo-6-(trifluoromethyl)benzamide: Lacks the fluoro and methoxy groups, leading to different chemical behavior.

The uniqueness of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide lies in the combination of these functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4INO2/c1-17-15-8(16)6-4(9(11,12)13)2-3-5(10)7(6)14/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMSTPJMQGXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1I)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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